L-Arginine ethyl ester dihydrochloride
Overview
Description
L-Arginine ethyl ester dihydrochloride is a derivative of the conditionally-essential amino acid arginine, bound to an ethyl ester . It is a common intermediate in organic synthesis . This compound is a source of arginine used to study intracellular arginine signaling .
Synthesis Analysis
The most common synthesis method for L-Arginine ethyl ester dihydrochloride involves starting with the corresponding amino acid. It is transformed into an acyl chloride and then reacts with ethanol. Specifically, under low-temperature conditions (generally -5°C to 0°C), proline is slowly added to a mixture of ethanol and thionyl chloride. The reaction system is then stirred at a temperature higher than the boiling point of ethanol for several hours .
Molecular Structure Analysis
The empirical formula of L-Arginine ethyl ester dihydrochloride is C8H18N4O2 · 2HCl, and its molecular weight is 275.18 .
Chemical Reactions Analysis
The synthesis of L-Arginine ethyl ester dihydrochloride involves the reaction of carboxylic acid and alcohols, a process known as esterification .
Physical And Chemical Properties Analysis
L-Arginine ethyl ester dihydrochloride is a solid at room temperature and pressure . Its density is 1.26g/cm^3, and it has a boiling point of 343.3°C . The melting point is between 115 - 118°C .
Scientific Research Applications
Food Preservation : Feng (2009) discussed the use of Nα Lauroyl-L-arginine ethyl ester monohydrochloride (LAE) as a new, safe, and effective food preservative, providing a reference for its development in China (Feng, 2009).
Antimicrobial Properties : Rodríguez et al. (2004) investigated the cellular effects of LAE, a cationic preservative, on Salmonella typhimurium and Staphylococcus aureus, showing its antimicrobial activity (Rodríguez et al., 2004).
Biodegradable Surfactants : Shahzadi et al. (2019) hypothesized that esters of arginine, such as Arg-nonyl ester and Arg-hexadecanoyl ester, are biodegradable and less cytotoxic than established cationic surfactants for hydrophobic ion pairing with hydrophilic macromolecular drugs. Their study confirmed the biodegradability and reduced toxicity of these arginine-based surfactants (Shahzadi et al., 2019).
Safety Assessment : Ruckman et al. (2004) conducted studies on the safety of LAE, a novel food preservative, determining its low acute toxicity, dermal irritation effects, and lack of genotoxic activity. They also explored its metabolism, showing rapid conversion to arginine and lauric acid (Ruckman et al., 2004).
Role in Immune Responses : Hibbs et al. (1987) found that L-Arginine is required for the activated macrophage effector mechanism causing selective metabolic inhibition in target cells. This indicates a significant role in immune responses (Hibbs et al., 1987).
Clinical Pharmacology : Böger and Bode-Böger (2001) reviewed the clinical pharmacology of L-Arginine, focusing on its role in improving endothelial function in conditions like hypercholesterolemia and atherosclerosis (Böger & Bode-Böger, 2001).
Future Directions
properties
IUPAC Name |
ethyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2.2ClH/c1-2-14-7(13)6(9)4-3-5-12-8(10)11;;/h6H,2-5,9H2,1H3,(H4,10,11,12);2*1H/t6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFXMGGIQREZOH-ILKKLZGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine ethyl ester dihydrochloride | |
CAS RN |
36589-29-4 | |
Record name | L-Arginine, ethyl ester, dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL ARGININATE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D04K8356K7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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